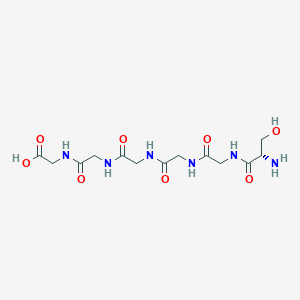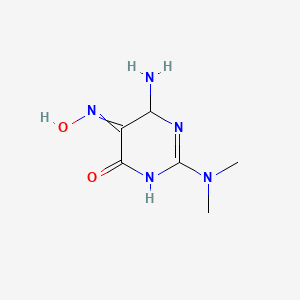
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aminopyrimidine derivative, the introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions. The hydroxyimino group is often introduced via oximation reactions using hydroxylamine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and cost-effectiveness in industrial settings.
化学反応の分析
Types of Reactions
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxylamine hydrochloride in ethanol for oximation.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyimino group plays a crucial role in forming hydrogen bonds with the target enzyme, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Aminopicolinic acid: Another pyrimidine derivative with similar structural features.
4-(Dimethylamino)phenol: Contains a dimethylamino group but differs in the core structure.
Heptaminol hydrochloride: A compound with a similar amino group but different overall structure.
Uniqueness
6-Amino-2-(dimethylamino)-5-(hydroxyimino)-5,6-dihydropyrimidin-4(3H)-one is unique due to the presence of both dimethylamino and hydroxyimino groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
374813-36-2 |
|---|---|
分子式 |
C6H11N5O2 |
分子量 |
185.18 g/mol |
IUPAC名 |
4-amino-2-(dimethylamino)-5-hydroxyimino-1,4-dihydropyrimidin-6-one |
InChI |
InChI=1S/C6H11N5O2/c1-11(2)6-8-4(7)3(10-13)5(12)9-6/h4,13H,7H2,1-2H3,(H,8,9,12) |
InChIキー |
XXXHPQWOKVDRDU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(C(=NO)C(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


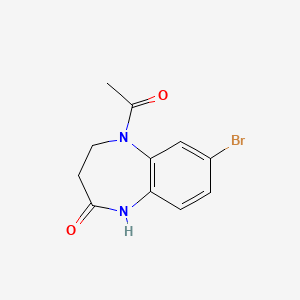
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
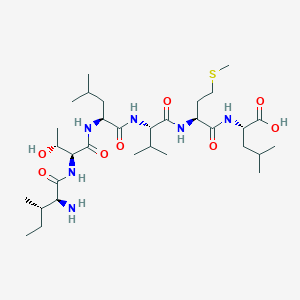
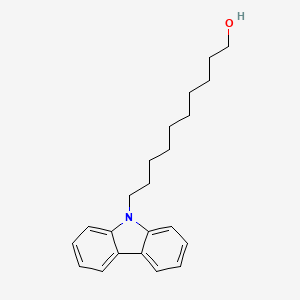
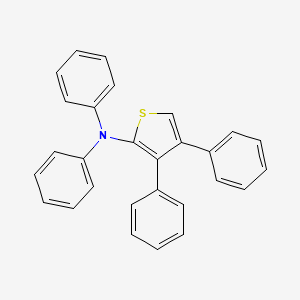
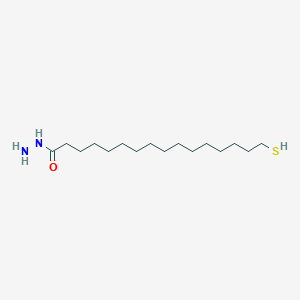
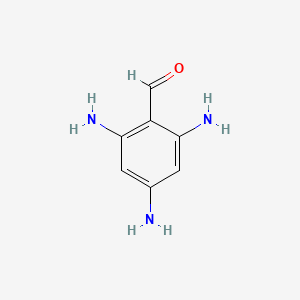
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
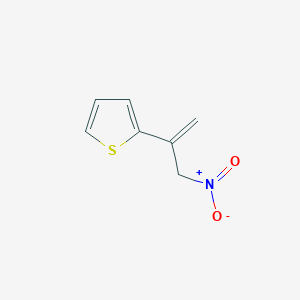
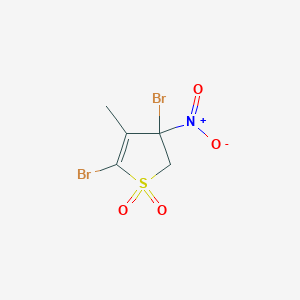
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14250136.png)
![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
